Thiolane-3-carbonitrile
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Description
Thiolane-3-carbonitrile, also known as tetrahydro-3-thiophenecarbonitrile, is a chemical compound with the CAS Number: 874512-52-4 . It has a molecular weight of 113.18 .
Synthesis Analysis
Thiophene-based analogs, which include this compound, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7NS/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 . This indicates that the molecule is composed of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Mechanism of Action
Target of Action
Thiolane-3-carbonitrile is a derivative of thiophene, a heterocyclic compound that plays a vital role in the development of advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives, to which this compound belongs, have been used in the advancement of organic semiconductors , suggesting a potential interaction with electronic systems.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that this compound may potentially influence related biochemical pathways.
Result of Action
Given that thiophene derivatives are known to exhibit a variety of pharmacological properties , it is plausible that this compound may have similar effects.
Action Environment
It is known that the nature of the sulfur reagent makes an essential impact on reaction selectivity in the synthesis of thiophene derivatives , suggesting that environmental factors may play a role in the action of this compound.
Future Directions
While specific future directions for Thiolane-3-carbonitrile were not found in the search results, it’s worth noting that thiophene-based analogs are a growing area of interest for scientists due to their potential as biologically active compounds . They are being used to improve advanced compounds with a variety of biological effects , suggesting that this compound could have potential applications in this area.
Properties
IUPAC Name |
thiolane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJAZFMAKNNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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